Cas no 2171244-83-8 (2-({1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylazetidin-3-yl}oxy)acetic acid)
2171244-83-8 structure
Product Name:2-({1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylazetidin-3-yl}oxy)acetic acid
CAS-Nr.:2171244-83-8
MF:C25H28N2O6
MW:452.499627113342
CID:6487122
PubChem ID:165566216
Update Time:2025-05-24
2-({1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylazetidin-3-yl}oxy)acetic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-({1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylazetidin-3-yl}oxy)acetic acid
- 2-({1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]azetidin-3-yl}oxy)acetic acid
- 2171244-83-8
- EN300-1574147
-
- Inchi: 1S/C25H28N2O6/c1-2-16(11-23(28)27-12-17(13-27)32-15-24(29)30)26-25(31)33-14-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,16-17,22H,2,11-15H2,1H3,(H,26,31)(H,29,30)/t16-/m0/s1
- InChI-Schlüssel: UQLXJIRLWZFNOZ-INIZCTEOSA-N
- Lächelt: O(CC(=O)O)C1CN(C(C[C@H](CC)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C1
Berechnete Eigenschaften
- Genaue Masse: 452.19473662g/mol
- Monoisotopenmasse: 452.19473662g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 33
- Anzahl drehbarer Bindungen: 10
- Komplexität: 687
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topologische Polaroberfläche: 105Ų
2-({1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylazetidin-3-yl}oxy)acetic acid Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1574147-0.05g |
2-({1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]azetidin-3-yl}oxy)acetic acid |
2171244-83-8 | 0.05g |
$2829.0 | 2023-06-04 | ||
| Enamine | EN300-1574147-0.1g |
2-({1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]azetidin-3-yl}oxy)acetic acid |
2171244-83-8 | 0.1g |
$2963.0 | 2023-06-04 | ||
| Enamine | EN300-1574147-0.25g |
2-({1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]azetidin-3-yl}oxy)acetic acid |
2171244-83-8 | 0.25g |
$3099.0 | 2023-06-04 | ||
| Enamine | EN300-1574147-0.5g |
2-({1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]azetidin-3-yl}oxy)acetic acid |
2171244-83-8 | 0.5g |
$3233.0 | 2023-06-04 | ||
| Enamine | EN300-1574147-1.0g |
2-({1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]azetidin-3-yl}oxy)acetic acid |
2171244-83-8 | 1g |
$3368.0 | 2023-06-04 | ||
| Enamine | EN300-1574147-2.5g |
2-({1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]azetidin-3-yl}oxy)acetic acid |
2171244-83-8 | 2.5g |
$6602.0 | 2023-06-04 | ||
| Enamine | EN300-1574147-5.0g |
2-({1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]azetidin-3-yl}oxy)acetic acid |
2171244-83-8 | 5g |
$9769.0 | 2023-06-04 | ||
| Enamine | EN300-1574147-10.0g |
2-({1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]azetidin-3-yl}oxy)acetic acid |
2171244-83-8 | 10g |
$14487.0 | 2023-06-04 | ||
| Enamine | EN300-1574147-50mg |
2-({1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]azetidin-3-yl}oxy)acetic acid |
2171244-83-8 | 50mg |
$2829.0 | 2023-09-24 | ||
| Enamine | EN300-1574147-100mg |
2-({1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]azetidin-3-yl}oxy)acetic acid |
2171244-83-8 | 100mg |
$2963.0 | 2023-09-24 |
2-({1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylazetidin-3-yl}oxy)acetic acid Verwandte Literatur
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
2171244-83-8 (2-({1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylazetidin-3-yl}oxy)acetic acid) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Empfohlene Lieferanten
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
CN Lieferant
Reagenz
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
PRIBOLAB PTE.LTD
Gold Mitglied
CN Lieferant
Reagenz
SHOCHEM(SHANGHAI) CO.,lTD
Gold Mitglied
CN Lieferant
Großmenge